6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine

Angiotensin Receptors Pain Pharmacology Stereoselectivity

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 1368995-70-3), also designated as EMA401 or Olodanrigan, is a small molecule belonging to the pyrimidin-4-amine class. This compound functions as a highly selective, orally bioavailable antagonist of the angiotensin II type 2 receptor (AT2R), a mechanism distinct from conventional analgesics.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1368995-70-3
Cat. No. B1487926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine
CAS1368995-70-3
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N
InChIInChI=1S/C13H15N3O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16)
InChIKeyABHJMJBLNAYNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 1368995-70-3) for Pain Research: Procurement & Selection Guide


6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 1368995-70-3), also designated as EMA401 or Olodanrigan, is a small molecule belonging to the pyrimidin-4-amine class. This compound functions as a highly selective, orally bioavailable antagonist of the angiotensin II type 2 receptor (AT2R), a mechanism distinct from conventional analgesics [1]. Its unique pharmacological profile supports applications in preclinical and clinical pain research, particularly for neuropathic pain models, making it a valuable tool for investigating non-opioid analgesic pathways [2].

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine: Why Generic AT2R Antagonists Cannot Substitute for EMA401


While several compounds are classified as angiotensin II type 2 receptor (AT2R) antagonists, they exhibit profoundly different selectivity profiles, pharmacokinetic properties, and clinical validation. Generic substitution based solely on target class is scientifically invalid. For instance, the racemic mixture (EMA400) and the R-enantiomer (EMA402) of this compound demonstrate significantly reduced AT2R/AT1R selectivity compared to the pure S-enantiomer (EMA401) [1]. Furthermore, classic AT2R antagonists like PD123319 lack the oral bioavailability and clinical safety data established for EMA401 [2]. These critical differences in receptor selectivity, stereochemistry, and translational validation directly impact experimental reproducibility and therapeutic relevance, making 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) the unique and required standard for rigorous AT2R-focused pain research.

Quantitative Differentiation of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine from Closest Analogs


Superior AT2R Selectivity: EMA401 (S-Enantiomer) vs. EMA400 (Racemate) and EMA402 (R-Enantiomer)

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401), the pure S-enantiomer, demonstrates substantially higher AT2R/AT1R selectivity compared to its racemate (EMA400) and the R-enantiomer (EMA402). This superior selectivity is critical for minimizing off-target effects related to AT1R antagonism [1].

Angiotensin Receptors Pain Pharmacology Stereoselectivity

Functional Antagonism: EMA401 Inhibition of Capsaicin Response in Sensory Neurons

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) functionally inhibits capsaicin-evoked responses in human and rat sensory neurons, a mechanism directly relevant to its analgesic action. This provides a functional cellular correlate to its receptor binding activity [1].

TRPV1 Sensory Neuron Pain Signaling

Clinical Efficacy: Superior Pain Relief vs. Placebo in Postherpetic Neuralgia

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) demonstrated statistically significant and clinically meaningful pain relief in a Phase 2 clinical trial for postherpetic neuralgia (PHN), a notoriously difficult-to-treat neuropathic pain condition. This human validation distinguishes it from other preclinical AT2R antagonists [1].

Clinical Trial Neuropathic Pain Analgesic Efficacy

Low Potential for CYP-Mediated Drug-Drug Interactions

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) exhibits weak inhibition of major human cytochrome P450 (CYP) enzymes, suggesting a low risk for metabolism-based drug-drug interactions (DDIs). This is a key differentiator for a compound intended for chronic use in a polymedicated patient population [1].

Drug Metabolism CYP450 Safety Profile

Functional Selectivity: Minimal Agonist Activity at TAAR5 and Nuclear Receptors

To ensure observed biological effects are due to AT2R antagonism, 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) has been profiled against a panel of off-target receptors. The compound demonstrates negligible functional activity at trace amine-associated receptor 5 (TAAR5) and the nuclear receptor Nurr1, further confirming its high selectivity [1].

Off-target Activity Receptor Profiling Selectivity

High-Impact Application Scenarios for 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine in Pain and Neuroscience Research


Investigating Stereoselective AT2R Antagonism in Neuropathic Pain Models

Researchers studying the role of AT2R in pain signaling should use 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) as the standard for the active S-enantiomer. Direct comparison with the racemate (EMA400) or R-enantiomer (EMA402) allows for precise dissection of stereospecific effects. The superior AT2R/AT1R selectivity (>10,000-fold) of EMA401, compared to EMA400 (~39-fold) and EMA402 (~0.13-fold), makes it the only suitable compound for studies requiring a clean, AT2R-specific pharmacological intervention without confounding AT1R activity [1].

Translational Studies Requiring a Validated, Orally Active AT2R Antagonist

For programs aiming to bridge preclinical findings to clinical pain management, 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) offers a unique advantage: it is the only AT2R antagonist with demonstrated efficacy in a randomized, placebo-controlled Phase 2 clinical trial for neuropathic pain. Its oral bioavailability (33% in rats) and extensive preclinical safety and pharmacokinetic data make it the reference compound for translational research, ensuring that experimental outcomes have a higher probability of clinical relevance [1].

Mechanistic Studies of TRPV1 Sensitization and Neurite Outgrowth

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) is a key tool for in vitro studies examining the crosstalk between angiotensin signaling and nociceptive pathways. Its functional inhibition of capsaicin-evoked responses in human and rat DRG neurons (IC50 = 10 nmol/L) provides a robust, quantifiable endpoint for investigating AT2R-mediated modulation of TRPV1 and downstream MAPK signaling cascades, which are central to the development of neuropathic pain [1].

In Vivo Studies Requiring a Peripherally Restricted Analgesic with Low CNS Side-Effect Liability

Investigators seeking to develop or test novel analgesics without central nervous system side effects can utilize 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine (EMA401) as a positive control or benchmark compound. Its selective, peripherally restricted mechanism of action, validated by its clinical safety profile and low brain penetration, makes it an ideal tool for studying non-opioid pain relief in animal models such as the chronic constriction injury (CCI) model of neuropathic pain [1].

Technical Documentation Hub

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